REACTION_CXSMILES
|
[SiH:1]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3].[CH3:8][C:9]([CH3:13])([CH3:12])[CH:10]=[CH2:11].[SiH:14]([Cl:17])([Cl:16])[Cl:15]>>[Si:14]([CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[CH3:8])([Cl:17])([Cl:16])[Cl:15].[Si:1]([CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[CH3:8])([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
[SiH](CC)(CC)CC
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
CC(C=C)(C)C
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
[SiH](Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
Pt Catalyst solution was added (0.05 ml) at 24° C.
|
Type
|
CUSTOM
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Details
|
a rapid exothermic reaction to 57° C. in 4 min
|
Duration
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4 min
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](Cl)(Cl)(Cl)CCC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.82 g | |
YIELD: PERCENTYIELD | 8.3% |
Name
|
|
Type
|
product
|
Smiles
|
[Si](CC)(CC)(CC)CCC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.95 g | |
YIELD: PERCENTYIELD | 59.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |